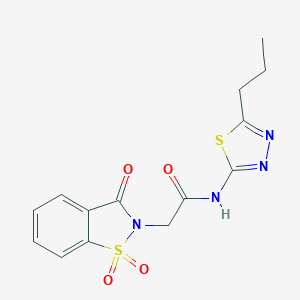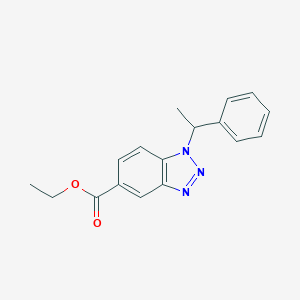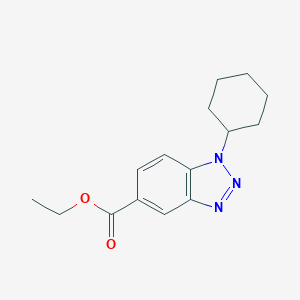![molecular formula C16H25NO3 B249518 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication. In addition to its clinical use, carvedilol has also been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
Carvedilol works by blocking the action of certain hormones, such as adrenaline and noradrenaline, that can increase heart rate and blood pressure. It also has antioxidant properties that may help protect the heart and blood vessels from damage.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It can reduce heart rate, decrease blood pressure, and improve cardiac function. It may also have anti-inflammatory and antioxidant effects that can help protect the heart and blood vessels from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in lab experiments. It is readily available and has been extensively studied, making it a well-characterized compound. It is also relatively safe and well-tolerated, with few reported side effects.
One limitation of 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Preliminary studies have shown that 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol may have neuroprotective effects and could be a promising treatment option for these conditions.
Another area of interest is the use of 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol in combination with other drugs for the treatment of various conditions. For example, there is growing interest in using 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol in combination with cancer drugs to enhance their effectiveness and reduce side effects.
Overall, 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential uses in various disease states.
Synthesemethoden
The synthesis of 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol involves several steps and requires the use of specialized equipment and chemicals. One common method of synthesis involves the reaction of 2-methoxyphenol with 2-chloroethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with cyclohexylamine and formaldehyde to form 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use in the treatment of heart failure. Studies have shown that 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol can improve cardiac function and reduce mortality rates in patients with heart failure.
Another area of research has focused on the use of 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol in the treatment of hypertension. Studies have shown that 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol can effectively lower blood pressure in patients with hypertension, and may be particularly effective in patients with certain comorbidities, such as diabetes.
Eigenschaften
Produktname |
2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]ethanol |
InChI |
InChI=1S/C16H25NO3/c1-19-16-11-13(7-8-15(16)20-10-9-18)12-17-14-5-3-2-4-6-14/h7-8,11,14,17-18H,2-6,9-10,12H2,1H3 |
InChI-Schlüssel |
XXKSHPTZPRSPSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCCO |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)



![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)


![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)